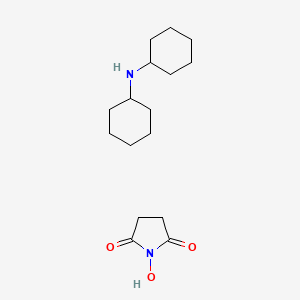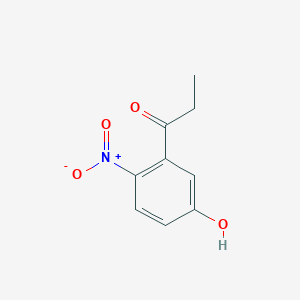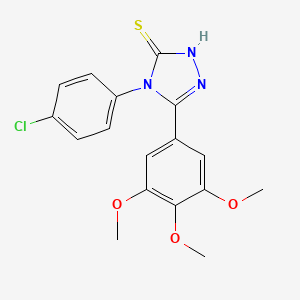![molecular formula C11H10N2O3 B12087209 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid is an organic compound with the molecular formula C10H8N2O2. It is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring through an ether linkage. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid involves the following steps:
Starting Materials: 1-bromo-4-nitrobenzene and 4-aminopyrazole.
Reaction: The first step involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole.
Coupling Reaction: The 4-bromo-1H-pyrazole is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield this compound[][2].
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity[2][2].
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed[][3].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines[3][3].
Applications De Recherche Scientifique
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Pyrazol-4-yl)benzoic acid: Similar structure but lacks the methyl group on the pyrazole ring.
4-(1H-Imidazol-1-yl)benzoic acid: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a pharmacophore and its utility in various chemical reactions .
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
4-(1-methylpyrazol-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H10N2O3/c1-13-7-10(6-12-13)16-9-4-2-8(3-5-9)11(14)15/h2-7H,1H3,(H,14,15) |
Clé InChI |
IDKZURNEQNEJJB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)OC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)





![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)
